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5,5'-(Ethene-1,2-diyl)diisophthalic acid

Cat. No.: B11927093
M. Wt: 356.3 g/mol
InChI Key: VVBXPIRCGICDRY-UHFFFAOYSA-N
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Description

Contextualization within Reticular Chemistry and Advanced Ligand Design

Reticular chemistry focuses on the design and synthesis of crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), from molecular building blocks. In this context, 5,5'-(ethene-1,2-diyl)diisophthalic acid serves as a crucial organic linker or ligand. Its well-defined geometry and the presence of four carboxylic acid groups allow for the predictable assembly of extended, porous networks when coordinated with metal ions or other organic moieties. The design of such ligands is paramount in reticular chemistry as the ligand's length, rigidity, and functionality dictate the topology, porosity, and ultimately the properties of the resulting framework.

Significance of Ethene-1,2-diyl Bridging Ligands in Coordination Chemistry

In coordination chemistry, a bridging ligand is a molecule or ion that connects two or more metal centers. wikipedia.orgyoutube.com The ethene-1,2-diyl group in this compound acts as a rigid spacer, enforcing a linear or near-linear arrangement of the connected isophthalate (B1238265) units. This rigidity is advantageous in constructing robust coordination polymers and MOFs, as it prevents the collapse of the porous structure. libretexts.org The π-system of the ethene bridge can also participate in electronic interactions within the resulting material, potentially influencing its photophysical or catalytic properties. Ethene itself can act as a ligand, donating electron density from its filled π orbital to empty orbitals of a metal center. quora.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is primarily focused on their application as building blocks for functional materials. Key areas of investigation include:

Gas Storage and Separation: The porous nature of MOFs constructed from this ligand makes them promising candidates for storing gases like hydrogen and methane, as well as for separating gas mixtures.

Catalysis: By incorporating catalytically active metal centers or functional groups into the framework, materials derived from this ligand can be designed to act as heterogeneous catalysts.

Sensing: The electronic properties of the ethene bridge and the potential for host-guest interactions within the pores of derived MOFs are being explored for the development of chemical sensors.

Photocatalysis: Researchers are investigating the use of MOFs derived from similar diisophthalic acid ligands for the photodegradation of pollutants. mdpi.com

Derivatives of this compound, where the ethene bridge is replaced by other functional groups, are also being synthesized and studied to fine-tune the properties of the resulting materials. For example, the ethyne-bridged analogue, 5,5'-(ethyne-1,2-diyl)diisophthalic acid, has been used to create MOFs with high acetylene (B1199291) uptake. researchgate.netnih.gov Another derivative, (E)-5,5'-(diazene-1,2-diyl)diisophthalic acid, has also been synthesized and structurally characterized. nih.govchemicalbook.comresearchgate.netchemdad.comamanote.com

Below is a table summarizing the key properties of this compound and its derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound1025726-44-6C₁₈H₁₂O₈356.28Ethene bridge
5,5'-(Ethyne-1,2-diyl)diisophthalic acidNot availableC₁₈H₁₀O₈354.27Ethyne bridge
(E)-5,5'-(Diazene-1,2-diyl)diisophthalic acid365549-33-3C₁₆H₁₀N₂O₈358.26Diazene bridge

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O8 B11927093 5,5'-(Ethene-1,2-diyl)diisophthalic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

5-[2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

VVBXPIRCGICDRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 5,5 Ethene 1,2 Diyl Diisophthalic Acid

Established Synthetic Routes to 5,5'-(Ethene-1,2-diyl)diisophthalic Acid

While a specific, well-established, and widely cited synthetic protocol for this compound is not extensively documented in readily available chemical literature, its synthesis can be logically approached through established carbon-carbon bond-forming reactions commonly used for the preparation of stilbene (B7821643) and its derivatives. Plausible synthetic pathways include palladium-catalyzed cross-coupling reactions, such as the Heck reaction, and olefination reactions like the Wittig reaction.

The Heck reaction stands out as a powerful method for the vinylation of aryl halides. organic-chemistry.orgmdpi.com In a potential synthesis of the target molecule, a 5-haloisophthalic acid derivative could be coupled with ethylene (B1197577) or a vinyl-containing reagent in the presence of a palladium catalyst. organic-chemistry.orglibretexts.orgrsc.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity, with the trans-(E)-isomer being the thermodynamically more stable and often predominant product. organic-chemistry.org

Another viable approach is the Wittig reaction , a classic method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. wiley-vch.denih.govtamu.edu This would involve the reaction of a 5-formylisophthalate derivative with a phosphonium ylide derived from a 5-(halomethyl)isophthalate. nih.gov The Wittig reaction can provide both (E) and (Z) isomers, and the stereochemical outcome can often be influenced by the nature of the ylide and the reaction conditions. wiley-vch.de

Precursor Design and Chemical Transformations

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors. The primary precursors required for the proposed synthetic routes are derivatives of isophthalic acid, specifically those functionalized at the 5-position to enable the crucial C-C bond formation.

Key Precursors and their Synthesis:

5-Bromoisophthalic acid and its esters: 5-Bromoisophthalic acid is a critical precursor for Heck-type coupling reactions. It can be synthesized by the direct bromination of isophthalic acid. sigmaaldrich.comnih.gov The bromination of isophthalic acid compounds can be achieved using bromine in a solvent containing sulfur trioxide, which allows for a highly selective production. google.comgoogle.com For subsequent reactions, it is often advantageous to convert the carboxylic acid groups to esters, such as dimethyl 5-bromoisophthalate. This esterification can be accomplished by reacting 5-bromoisophthalic acid with an alcohol like methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.commdpi.com

Dimethyl 5-formylisophthalate: This aldehyde-functionalized precursor is essential for the Wittig reaction pathway. It can be prepared from the corresponding methyl-substituted precursor through oxidation or from the brominated precursor via a formylation reaction. The compound is commercially available from various suppliers. sigmaaldrich.comchemicalbook.com

Chemical Transformations:

The core of the synthesis lies in the chemical transformation that creates the central ethene bridge.

Heck Coupling: In a hypothetical Heck reaction, dimethyl 5-bromoisophthalate would be reacted with a vinylating agent under palladium catalysis. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinyl-bridged product. libretexts.org

Wittig Reaction: For the Wittig pathway, a phosphonium salt would first be prepared from a 5-(halomethyl)isophthalate derivative. Treatment of this salt with a strong base generates the corresponding ylide. This ylide then reacts with dimethyl 5-formylisophthalate to form the desired alkene linkage through a four-membered oxaphosphetane intermediate. tamu.edujuliethahn.com The final step in both routes would be the hydrolysis of the ester groups to yield the tetracarboxylic acid.

Comparative Analysis of Synthetic Pathways for Vinylogous and Analogous Tetracarboxylic Acids

The synthetic strategies for this compound can be better understood by comparing them with the synthesis of vinylogous and analogous tetracarboxylic acids.

CompoundSynthetic MethodKey Features
(E)-4,4'-Stilbenedicarboxylic acid Wittig Reaction, Heck Reaction, Cross-linking of p-cyanobenzyl halide followed by hydrolysisA well-studied vinylogous dicarboxylic acid. Its synthesis provides a direct model for the formation of the ethene bridge. The cross-linking method offers an alternative route starting from a different precursor. rsc.orggoogle.com
(Z)-4,4'-Stilbenedicarboxylic acid Isomerization of the (E)-isomer, specific Wittig conditionsThe synthesis of the cis-isomer often requires specific reaction conditions or post-synthetic isomerization, highlighting the stereochemical control challenges in stilbene synthesis. rsc.org
(E)-5,5'-(Diazene-1,2-diyl)diisophthalic acid Reduction of 5-nitroisophthalic acidThis analogous tetracarboxylic acid with an azo (-N=N-) bridge is synthesized through a completely different chemical transformation, namely the reductive coupling of a nitro group. This highlights how the nature of the bridging unit dictates the synthetic approach.

Purification and Isolation Techniques for this compound

The purification and isolation of the final product, this compound, are critical steps to obtain a material of sufficient purity for its intended applications, particularly in the synthesis of well-defined crystalline materials like MOFs.

Following the hydrolysis of the ester groups, the crude product will likely be a solid. The primary purification method for aromatic carboxylic acids is recrystallization . A suitable solvent system would need to be identified, likely a polar solvent or a mixture of solvents in which the desired product has a steep solubility curve (i.e., sparingly soluble at room temperature and highly soluble at elevated temperatures). This allows for the separation of the product from soluble impurities upon cooling.

Washing of the filtered solid with appropriate solvents can remove residual reagents and byproducts. For instance, washing with water can remove inorganic salts, and washing with a non-polar organic solvent can remove non-polar organic impurities.

If the product is obtained as a mixture of (E) and (Z) isomers, chromatographic techniques such as column chromatography might be necessary for their separation, although this can be challenging on a large scale for highly polar compounds like tetracarboxylic acids. The difference in polarity and geometry between the trans and cis isomers can be exploited for their separation.

The purity of the final product would be assessed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and isomeric purity.

Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic functional groups (carboxylic acid C=O and O-H stretches, C=C stretch of the ethene bridge).

Elemental Analysis to determine the elemental composition and confirm the empirical formula.

Mass Spectrometry to confirm the molecular weight.

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 5,5 Ethene 1,2 Diyl Diisophthalic Acid

Ligand Coordination Modes and Metal Ion Interactions within 5,5'-(Ethene-1,2-diyl)diisophthalate Systems

The coordination behavior of 5,5'-(ethene-1,2-diyl)diisophthalate (L⁴⁻) in MOFs is dictated by the interplay between the carboxylate functional groups and various metal ions. The resulting structures are heavily influenced by the coordination geometry of the metal centers and the inherent structural features of the organic linker.

The four carboxylate groups on the 5,5'-(ethene-1,2-diyl)diisophthalate ligand offer a rich variety of coordination possibilities. These groups can be fully or partially deprotonated, leading to a range of negative charges and enabling interactions with metal centers in several ways. Common coordination modes observed for isophthalate (B1238265) moieties include monodentate, bidentate (chelating or bridging), and various other bridging modes that can link multiple metal centers.

This variability allows for the formation of different secondary building units (SBUs), which are the fundamental structural components of MOFs. For example, in systems with analogous ligands, binuclear metal-carboxylate clusters are common. In zinc-based MOFs, the formation of paddlewheel [Zn₂(COO)₄] SBUs is a recurring motif. In frameworks involving rare-earth metals, binuclear {M₂(OOCR)₆} units can form, which then act as 6-connected nodes to build a 3D network with a primitive cubic (pcu) topology. mdpi.com

The choice of metal ion and reaction conditions (like temperature and solvent) significantly influences which coordination modes are adopted, thereby directing the final architecture of the framework. Studies on the closely related ligand, 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid, have demonstrated this diversity. Depending on the metal ion (e.g., Ni²⁺, Co²⁺, Zn²⁺) and the presence of ancillary N-donor ligands, a wide array of structures with different dimensionalities and topologies can be synthesized. rsc.org

The (E)-ethene-1,2-diyl group acts as a rigid and planar spacer separating the two diisophthalate units. This rigidity is a crucial feature in the design of predictable and robust MOF architectures. Unlike flexible linkers which can bend and rotate, the ethene spacer ensures that the relative orientation of the two isophthalate moieties is largely fixed. This structural preorganization helps in directing the self-assembly process towards a specific network topology.

Design Principles for Metal-Organic Framework Architectures Incorporating 5,5'-(Ethene-1,2-diyl)diisophthalic Acid

The construction of MOFs from this compound is guided by principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures.

From a topological perspective, the 5,5'-(ethene-1,2-diyl)diisophthalate ligand can be considered a tetratopic linker, providing four points of connection. When combined with metal-based SBUs of a specific geometry (e.g., octahedral, tetrahedral, or square planar), a variety of network topologies can be targeted. The final topology is the result of the connectivity of both the organic linker and the inorganic SBU.

For instance, research on coordination polymers using the related 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid ligand has yielded a diverse range of network topologies. rsc.org These include two-fold interpenetrating diamond-like frameworks, 3D nets with rare topologies, and layered structures. The specific topology is often influenced by the coordination number and geometry of the metal ion and the use of auxiliary ligands that can modulate the connectivity. rsc.org The table below summarizes some of the topologies achieved with this related ligand, which provides insight into the potential architectures accessible with the ethene-bridged analogue.

Table 1: Examples of Network Topologies in MOFs with a Related Ethane-bis(oxy)diisophthalate Ligand

Compound Metal Ion Ancillary Ligand Resulting Topology Interpenetration Dimensionality
[Ni₂(L)(H₂O)₃]·5H₂O Ni²⁺ None diamond-like 2-fold 3D
[Co₂(L)(pbib)₁.₅]·2.5H₂O Co²⁺ pbib (5·6²)(4·5⁴·6)(4²·5⁸·8⁵) 2-fold 3D
[Ni(L)₀.₅(btp)(H₂O)₂]·H₂O Ni²⁺ btp 6⁴·8² 3-fold 3D
[Co(L)₀.₅(btb)₀.₅(H₂O)₂]·1.5H₂O Co²⁺ btb (4·6²)(4²·6²·8²) None 2D
[Zn(L)₀.₅(btb)]·0.5H₂O Zn²⁺ btb (6²·8)(6²·8²·10²) 3-fold 3D

Data derived from a study on 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid (H₄L) and various N-donor ligands. rsc.org

Pore engineering is a central theme in MOF design, aiming to control the size, shape, and chemical environment of the pores for specific applications. The use of a linker like this compound provides several avenues for pore engineering.

One primary strategy is the principle of isoreticular chemistry, where the network topology is kept constant while the dimensions of the organic linker are varied. nih.gov By systematically changing the length of the spacer group (e.g., comparing ethene, ethyne, and biphenyl (B1667301) spacers), the pore size can be tuned incrementally. nih.gov

Another approach is the functionalization of the linker itself, although the parent this compound is unfunctionalized. However, the framework's pores can be modified post-synthetically, or the ligand can be derivatized before synthesis. More commonly, the pore environment is controlled by the introduction of different metal SBUs or by using mixed-linker systems. berkeley.edu For example, using a combination of linkers with different lengths or functionalities within the same framework can create hierarchical pore systems with regions of varying size and chemical character. berkeley.eduberkeley.edu This allows for the creation of materials with highly specific adsorption properties.

Specific Metal-Organic Framework Systems Derived from this compound

While detailed structural reports on a large number of MOFs synthesized specifically with this compound are not as prevalent as for its analogues, the principles of MOF chemistry allow for strong predictions of its behavior. The utility of its structural cousins, such as 5,5'-(ethyne-1,2-diyl)diisophthalic acid and 5,5'-(diazene-1,2-diyl)diisophthalic acid, in forming highly porous and stable MOFs is well-documented.

For instance, the ethyne-containing analogue has been used to synthesize a zinc-based MOF that exhibits exceptionally large pores. rsc.org This framework is built from a combination of different inorganic zinc-hydroxide units, which act as the SBUs, linked by the diisophthalate ligand. The structure features distinct pores with narrowed entrances, a feature that can be beneficial for selective guest uptake. rsc.org

Given the structural similarities, it is anticipated that this compound would form analogous frameworks with a variety of metal ions, including but not limited to Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺, and lanthanides. The resulting MOFs are expected to be robust, porous materials with potential applications in gas storage and separation, catalysis, and sensing. The table below outlines some key characteristics of MOFs constructed from structurally related diisophthalate linkers.

Table 2: Characteristics of MOFs from Structurally Related Diisophthalate Linkers

Linker Name Metal Ion(s) MOF Name/System Key Structural Features
(E)-5,5'-(Diazene-1,2-diyl)diisophthalic acid Fe³⁺, Zr⁴⁺ PCN-250, Fe-soc-MOF Rigid azo-linker enabling diverse coordination modes; forms robust frameworks.
5,5'-(Ethyne-1,2-diyl)diisophthalic acid Zn²⁺ Zinc Hydroxide MOF Combination of different inorganic SBUs; generates large, zeolite-like pores. rsc.org
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid Ni²⁺, Co²⁺, Zn²⁺ Various Forms a wide range of interpenetrating and non-interpenetrating 2D and 3D networks. rsc.org

Synthesis and Structural Characterization of PCN-252, BUT-28, and PCN-11

A review of available scientific literature does not yield specific information on the synthesis and structural characterization of Metal-Organic Frameworks designated as PCN-252, BUT-28, or PCN-11 utilizing this compound as the primary organic linker. Research on MOFs with these designations, such as the PCN (Porous Coordination Network) series, often involves other ligands like porphyrins or boroxine-based structures. researchgate.netnih.gov Similarly, literature on BUT-series MOFs does not indicate the use of this particular ethene-bridged diisophthalic acid. nih.gov

Development and Pore Distortion Analysis of HIAM-301

There is no publicly available scientific information regarding a Metal-Organic Framework designated as HIAM-301 that is constructed from this compound.

Crystallographic Insights into MOF Frameworks and Interpenetration

The structure of the organic linker is a critical factor in determining the final topology of a Metal-Organic Framework. The rigidity and length of the spacer between the coordinating groups influence the dimensionality and connectivity of the resulting network. In the case of ligands similar to this compound, such as 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid, the flexibility of the spacer allows for the formation of various three-dimensional (3D) polymeric architectures. rsc.org

A common feature in MOFs constructed from long, bridging ligands is framework interpenetration. This phenomenon, where two or more independent networks grow through one another, is a natural consequence of the system minimizing void space. The degree of interpenetration can vary, with 2-fold and 3-fold interpenetrating frameworks being commonly observed. rsc.org For instance, coordination polymers synthesized with a related flexible diisophthalic acid ligand have been shown to form 2-fold interpenetrating diamond-like frameworks as well as more complex 3D interpenetrating structures. rsc.org

Formation of Coordination Polymers Beyond Discrete Metal-Organic Frameworks

While much focus is placed on porous MOFs, the ligand this compound and its analogues are also instrumental in forming a broader class of coordination polymers with diverse structural motifs. These materials are constructed through the coordination of the carboxylate groups to metal centers, leading to extended networks that can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D).

Self-Assembly of Extended Polymeric Architectures

The formation of coordination polymers is a process of coordination-driven self-assembly. rsc.org The conformational flexibility of the ligand, combined with the coordination preferences of the metal ion, directs the assembly of extended polymeric architectures. rsc.org Studies on related systems show that even subtle changes in the ligand, such as the spacer group between the isophthalate units, can lead to significantly different supramolecular assemblies. rsc.org For example, using a flexible ether-bridged diisophthalic acid, hydrothermal synthesis with various transition metals yielded a range of 1D, 2D, and 3D structures. rsc.org The resulting architectures are often complex, exhibiting features like interpenetration which maximizes packing efficiency.

Influence of Auxiliary N-Donor Ligands and Metal Ions on Coordination Polymer Topology

The final topology of a coordination polymer can be systematically tuned by introducing auxiliary N-donor ligands into the reaction mixture. These ligands co-coordinate to the metal centers and can influence the dimensionality, connectivity, and degree of interpenetration of the final framework. rsc.orgsmolecule.com

The table below summarizes the structural diversity achieved by varying the metal ion and auxiliary N-donor ligand in coordination polymers synthesized from a related flexible diisophthalic acid ligand, H₄L.

CompoundMetal IonAuxiliary N-Donor LigandResulting Framework TopologyCitation
1 Ni(II)None2-fold interpenetrating diamond-like framework rsc.org
2 Ni(II)pbib3D 4-connected net rsc.org
3 Co(II)pbib3D 2-fold interpenetrating framework rsc.org
4 Co(II)bbtz3D (4,7)-connected net rsc.org
5 Ni(II)biim-33D 2-fold interpenetrating framework rsc.org
6 Zn(II)biim-33D 2-fold interpenetrating framework rsc.org
7 Ni(II)btp3D 3-fold interpenetrating framework rsc.org
8 Zn(II)btp3D 3-fold interpenetrating framework rsc.org
9 Co(II)btb(3,4)-connected 2D layer rsc.org
10 Zn(II)btb3D 3-fold interpenetrating framework rsc.org

Supramolecular Chemistry and Non Covalent Interactions of 5,5 Ethene 1,2 Diyl Diisophthalic Acid

Hydrogen Bonding Networks within Solid-State Structures

There is currently no publicly available crystallographic data for (E)-5,5'-(ethene-1,2-diyl)diisophthalic acid . Therefore, a detailed description of its hydrogen bonding networks in the solid state cannot be compiled.

Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, the specific intermolecular interactions and crystal packing motifs of (E)-5,5'-(ethene-1,2-diyl)diisophthalic acid remain uncharacterized.

Self-Assembly Strategies for Supramolecular Materials

Specific self-assembly strategies for creating supramolecular materials using exclusively (E)-5,5'-(ethene-1,2-diyl)diisophthalic acid have not been reported in the scientific literature.

Advanced Applications in Materials Science Utilizing 5,5 Ethene 1,2 Diyl Diisophthalic Acid and Its Derivatives

Gas Adsorption and Separation Technologies Based on 5,5'-(Ethene-1,2-diyl)diisophthalate MOFs

Metal-Organic Frameworks synthesized using 5,5'-(ethene-1,2-diyl)diisophthalate linkers exhibit significant potential for gas adsorption and separation applications. The inherent porosity, large surface area, and the ability to tailor the chemical environment within the pores make these materials highly effective adsorbents.

The selective adsorption of gases in MOFs is governed by a combination of factors, including pore size, pore shape, and the chemical nature of the framework's surface. In MOFs derived from 5,5'-(ethene-1,2-diyl)diisophthalic acid, such as the copper-based PCN-11, selectivity arises from several key interactions. The framework possesses coordinatively unsaturated metal centers, which can act as strong binding sites for certain gas molecules. The interaction between the quadrupole moment of gases like CO2 and N2 with the open metal sites and the aromatic linkers contributes significantly to selective uptake. The precise control over the pore dimensions allows for size-sieving effects, where smaller molecules are adsorbed while larger ones are excluded. Furthermore, the specific geometry and electronic properties of the stilbene-based linker can create preferential binding pockets, enhancing the framework's affinity for specific gases over others.

The separation of propane and propylene is a critical and energy-intensive process in the petrochemical industry. Adsorptive separation using MOFs is considered a promising, energy-efficient alternative to cryogenic distillation. While the application of MOFs built from this compound for this specific separation is not extensively documented in current research, the principles of designed pore distortion in other MOFs highlight a potential pathway. In some flexible MOFs, the introduction of specific guest molecules can induce a framework distortion, altering the pore shape and size. This guest-induced structural response can be highly selective; for instance, a framework might distort to accommodate propylene while remaining rigid and non-porous to the slightly larger propane molecule, leading to efficient separation. The development of flexible or distorted-pore MOFs using the 5,5'-(ethene-1,2-diyl)diisophthalate linker could potentially leverage these mechanisms for effective propane/propylene separation.

The storage of energy-dense gases like hydrogen (H₂) and methane (CH₄) is a key challenge for their widespread use as clean fuels. MOFs derived from this compound have shown considerable promise in this area. A notable example is PCN-11, a microporous MOF constructed from copper ions and the trans-stilbene-3,3′,5,5′-tetracarboxylate linker. This material exhibits significant and enduring porosity with a large surface area, making it an excellent candidate for gas storage.

PCN-11 demonstrates impressive storage capacities for both hydrogen and methane. At a temperature of 77 K, its excess gravimetric hydrogen uptake reaches 2.55 wt% at 760 Torr and saturates at 5.05% around 20 atm. For methane, PCN-11 shows an excess uptake of 171 cm³(STP)/cm³ at 298 K and 35 bar, which approaches the U.S. Department of Energy (DOE) target of 180 cm³(STP)/cm³ for ambient temperature methane storage. This dual applicability makes PCN-11 a rare example of a material suitable for both hydrogen and methane storage applications.

MaterialGasConditionsGravimetric UptakeVolumetric UptakeSurface Area (BET/Langmuir)
PCN-11Hydrogen (H₂)77 K, 760 Torr2.55 wt%19.1 g/L1931 / 2442 m²/g
PCN-11Hydrogen (H₂)77 K, ~20 atm (saturation)5.05 wt%37.8 g/L
PCN-11Methane (CH₄)298 K, 35 bar-171 cm³(STP)/cm³

Catalytic Applications of Materials Derived from this compound

The functional and structural diversity of MOFs allows them to serve as versatile platforms for catalysis. Materials derived from this compound can be designed to incorporate catalytically active sites, offering advantages in terms of site isolation, high surface area, and recyclability.

MOFs can function as heterogeneous catalysts, bridging the gap between the high activity of homogeneous catalysts and the practical advantages of solid catalysts. mdpi.com The catalytic activity in MOFs can originate from the metal nodes, the organic linkers, or guest species encapsulated within the pores. In copper-based MOFs like those potentially formed with this compound, the coordinatively unsaturated copper sites can act as Lewis acid centers. These sites are crucial for activating substrates in a variety of organic transformations. The organic linker itself can also be functionalized to introduce basic or acidic sites, leading to bifunctional catalysts capable of facilitating cascade reactions within a single framework. The well-defined, crystalline structure of MOFs allows for the precise positioning of these active sites, potentially leading to high selectivity and a better understanding of reaction mechanisms at a molecular level.

The chemical fixation of carbon dioxide into useful chemicals is a critical area of research for mitigating climate change and creating a circular carbon economy. MOFs have emerged as highly promising catalysts for CO₂ conversion due to their exceptional CO₂ adsorption capacity and the presence of active catalytic centers. Copper-based MOFs are particularly well-studied for the electrocatalytic reduction of CO₂ to valuable products like carbon monoxide, formic acid, or even multi-carbon compounds such as ethylene (B1197577). mdpi.commdpi.comnih.gov

The mechanism in these copper-based MOFs often involves the adsorption and activation of CO₂ molecules at the copper centers. ut.ac.ir The porous structure concentrates CO₂ molecules around these active sites, enhancing reaction rates. The organic linker, in this case, this compound, can also play a crucial role by influencing the electronic properties of the metal centers or by participating in the reaction pathway, for instance, by facilitating proton transfer. nih.gov While specific studies on CO₂ conversion using MOFs from this particular stilbene-based linker are emerging, the established activity of other Cu-MOFs suggests a strong potential for these materials in the catalytic transformation of CO₂ into value-added chemical feedstocks. ut.ac.ir

Exploration in Magnetic Materials (where applicable to specific derivatives)

While direct experimental realization of magnetic materials using this compound is not yet widely documented in publicly available research, the principles of designing magnetic MOFs and the study of spin coupling phenomena in analogous systems provide a strong foundation for predicting and developing their magnetic applications. The rigid ethene bridge and the disposition of the isophthalate (B1238265) groups in this ligand offer a unique platform for constructing multidimensional networks with interesting magnetic topologies.

The design of magnetic MOFs hinges on the careful selection of both the organic linker and the metal ion. The linker, such as this compound, provides the structural backbone and mediates the magnetic exchange between metal centers. The choice of metal ion is paramount, with transition metals (e.g., Co(II), Mn(II)) and lanthanides (e.g., Gd(III), Dy(III)) being common choices due to their unpaired electrons.

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent and heated in a sealed container. The resulting crystal structure, and therefore the magnetic properties, can be influenced by factors such as the solvent system, temperature, and the presence of auxiliary ligands.

The table below summarizes key aspects of the design and synthesis of magnetic MOFs using analogous polycarboxylic acid ligands.

Metal IonLigand TypeSynthesis MethodResulting StructureMagnetic Property
Co(II)Semi-rigid polycarboxylic acidHydrothermal1D chain, 2D layer, 3D frameworkAntiferromagnetic
Co(II), Mn(II)3,3′,5,5′-azobenzenetetracarboxylic acidSolvothermal3D "PtS" and "soc" topologiesAntiferromagnetic
Gd(III)(ethylenedithio)acetic acidSolvothermal3D isomorphic structuresFerromagnetic

This table is generated based on data from analogous systems and illustrates the expected design parameters for MOFs based on this compound.

The magnetic properties of coordination polymers arise from the interactions between the spins of the unpaired electrons on the metal centers. This interaction, known as spin coupling, can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). The nature and strength of the coupling are determined by the distance between the metal ions and the pathway of the superexchange interaction, which is mediated by the bridging organic ligand.

In cobalt(II) coordination polymers based on semi-rigid polycarboxylic acids, variable-temperature magnetic susceptibility measurements have revealed the presence of antiferromagnetic interactions between the metal centers. researchgate.net This is a common phenomenon in coordination polymers where the metal ions are bridged by carboxylate groups. The magnetic data for such systems can often be fitted to theoretical models, such as the Curie-Weiss law, to quantify the strength of the magnetic coupling.

Lanthanide-based MOFs offer another avenue for exploring interesting magnetic phenomena. For example, a gadolinium(III)-based MOF constructed with (ethylenedithio)acetic acid has been shown to exhibit ferromagnetic properties. rsc.org Quantum Monte Carlo (QMC) simulations and density functional theory (DFT) calculations have been employed to understand the origin of this ferromagnetism, revealing a weak ferromagnetic exchange with a coupling parameter (J) of 0.03 cm⁻¹. rsc.org These computational methods are powerful tools for elucidating the magnetism-structure relationship in these complex materials.

The following table presents a summary of observed spin coupling phenomena in coordination polymers with analogous ligands.

Metal IonLigand TypeObserved Magnetic BehaviorCoupling Parameter (J)
Co(II)Semi-rigid polycarboxylic acidAntiferromagneticNot specified
Co(II), Mn(II)3,3′,5,5′-azobenzenetetracarboxylic acidAntiferromagneticNot specified
Gd(III)(ethylenedithio)acetic acidFerromagnetic0.03 cm⁻¹
Gd(III)2-nitrobiphenyl-4,4′-dicarboxylateWeak antiferromagneticNot specified
Dy(III)Polycarboxylic acidAntiferromagneticNot specified

This table is compiled from research on analogous systems and provides insight into the potential spin coupling phenomena in materials derived from this compound.

In a dysprosium-based MOF with a polycarboxylic acid ligand, magnetic studies revealed antiferromagnetic exchange interactions between Dy³⁺ ions at low temperatures. mdpi.com Furthermore, alternating current (ac) magnetic susceptibility measurements indicated slow magnetic relaxation, a characteristic of single-molecule magnet (SMM) behavior. mdpi.com This suggests that derivatives of this compound, when combined with appropriate lanthanide ions, could also lead to materials with SMM properties.

Characterization Techniques for Structural and Functional Analysis of 5,5 Ethene 1,2 Diyl Diisophthalic Acid and Its Materials

Single-Crystal X-ray Diffraction for Precise Structural Determination of Coordination Compounds

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined. mdpi.com This level of detail is essential for understanding the structure-property relationships in materials like MOFs. nih.gov

Interactive Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Structurally Related Compound, (E)-5,5′-(Diazene-1,2-diyl)diisophthalic acid N,N-dimethylformamide disolvate. researchgate.netnih.gov

ParameterValue
Chemical FormulaC₁₆H₁₀N₂O₈·2C₃H₇NO
Molecular Weight504.45
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.2926 (13)
b (Å)7.2114 (13)
c (Å)13.653 (4)
α (°)80.94 (4)
β (°)85.30 (4)
γ (°)81.72 (3)
Volume (ų)604.3 (3)
Z (molecules per unit cell)1
Temperature (K)293

Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification

Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of polycrystalline or "bulk" materials. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a powdered sample containing numerous small crystallites. rsc.org The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase.

For materials synthesized using 5,5'-(ethene-1,2-diyl)diisophthalic acid, PXRD is used for several key purposes:

Phase Identification: The experimental PXRD pattern of a newly synthesized material is compared to simulated patterns generated from single-crystal data to confirm that the bulk sample consists of the correct crystalline phase.

Purity Assessment: The presence of sharp peaks corresponding to unreacted starting materials or unintended crystalline byproducts can be readily detected, allowing for an assessment of the sample's purity.

Structural Stability: PXRD can be used to monitor the structural integrity of the material after exposure to different conditions, such as solvents or heat, by comparing the patterns before and after treatment.

In the synthesis of MOFs, the experimental PXRD patterns of the as-synthesized materials are routinely matched with the simulated patterns from SCXRD data to verify the successful formation of the desired framework and the phase purity of the bulk sample. rsc.orgresearchgate.net

Spectroscopic Methods in Ligand and Material Characterization

Spectroscopic techniques are vital for elucidating the molecular structure of the this compound ligand and for confirming its incorporation into the final material.

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting IR spectrum shows absorption bands that are characteristic of the functional groups present.

For this compound, IR spectroscopy would be used to identify key functional groups. The spectrum would be expected to show:

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration in the carboxylic acid groups.

A strong absorption peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Absorptions corresponding to C=C stretching from the aromatic rings and the central ethene bridge.

C-H stretching and bending vibrations.

Upon formation of a metal-organic framework, the IR spectrum changes in predictable ways. Most notably, the deprotonation of the carboxylic acid groups to coordinate with the metal centers leads to the disappearance of the broad O-H band and a shift in the carbonyl (C=O) stretching frequency, providing clear evidence of coordination. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H NMR, in particular, provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to one another.

For this compound dissolved in a suitable deuterated solvent (like DMSO-d₆), the ¹H NMR spectrum would provide definitive structural confirmation. The expected signals would include:

A signal for the protons of the ethene (-CH=CH-) bridge.

Distinct signals for the aromatic protons on the isophthalate (B1238265) rings.

A downfield signal corresponding to the acidic protons of the carboxyl groups, which may be broad.

The integration (area under the peak) of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus confirming the connectivity of the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its chemical formula. High-resolution mass spectrometry can determine the molecular weight with enough accuracy to confirm the elemental composition. The technique also provides information about the structure of the molecule through the analysis of its fragmentation patterns. When the ionized molecule breaks apart, the resulting fragments are detected, and this pattern is often unique to the compound's structure.

Thermogravimetric Analysis (TGA) for Framework Stability Assessment under Thermal Conditions

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is crucial for assessing the thermal stability of materials like MOFs.

A typical TGA experiment for a MOF synthesized from this compound would involve heating the sample at a constant rate and recording the mass loss. The resulting TGA curve typically shows several distinct mass loss steps:

Solvent Removal: An initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules (e.g., water, DMF) residing within the pores of the framework. mdpi.com

Framework Decomposition: At a higher temperature, a significant and often sharp weight loss occurs, which signifies the decomposition of the organic linker and the collapse of the framework structure. The onset temperature of this decomposition is a key indicator of the material's thermal stability. researchgate.net

The nature of the metal ion and the coordination environment significantly influence the thermal stability of the framework. researchgate.net TGA provides critical data for determining the temperature range within which these materials can be used for applications such as catalysis or gas separation.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for the purification, purity assessment, and reaction monitoring of this compound and its derivatives. These methods offer high-resolution separation of the target compound from starting materials, intermediates, and byproducts, ensuring the quality required for subsequent applications, such as the synthesis of metal-organic frameworks (MOFs).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given its aromatic and dicarboxylic acid nature, reversed-phase HPLC is a particularly suitable method.

Purity Assessment:

The purity of synthesized this compound can be accurately determined using HPLC. A reversed-phase C18 column is commonly employed for the separation of aromatic carboxylic acids. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution containing an acid modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention sielc.comnih.gov.

A typical HPLC method for analyzing compounds similar to this compound, such as isophthalic acid, involves a gradient elution. For instance, a gradient of methanol and water (with a pH of 3) can be used with a C18 column, and detection is typically performed using a UV detector at a wavelength around 254 nm, where the aromatic rings exhibit strong absorbance nih.gov. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities. For example, in syntheses involving the hydrolysis of ester precursors, HPLC can separate the desired dicarboxylic acid from the partially hydrolyzed monoester and the unreacted diester.

Below is a hypothetical data table illustrating the HPLC analysis for purity assessment of a synthesized batch of this compound.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 12.5 min
Purity 98.5% (by area normalization)

Gas Chromatography (GC) for Volatile Product Analysis in Catalysis

While this compound itself is a non-volatile compound and therefore not directly analyzed by Gas Chromatography (GC), materials derived from it, particularly Metal-Organic Frameworks (MOFs), are extensively studied for their applications in catalysis, specifically in the context of volatile organic compound (VOC) abatement mdpi.commagtech.com.cnbohrium.com. In these applications, GC is the primary analytical technique for monitoring the catalytic performance.

Analysis of Volatile Organic Compounds (VOCs):

MOFs synthesized using this compound as an organic linker can be used as catalysts or adsorbents for the removal of harmful VOCs from the air mdpi.commdpi.comresearchgate.net. The efficiency of these MOF-based materials in capturing or catalytically converting VOCs is evaluated using a gas-phase reactor system coupled with a GC.

The GC is typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to identify and quantify the VOCs in the gas stream before and after it passes through the MOF-containing catalyst bed. This allows for the determination of the conversion of the parent VOC and the selectivity towards different oxidation products, such as carbon dioxide and water in the case of complete oxidation mdpi.commagtech.com.cn.

For example, a MOF derived from this compound could be tested for the catalytic oxidation of a common VOC like toluene. The reaction would be monitored by injecting samples of the reactor effluent into a GC to measure the decrease in toluene concentration and the increase in CO2 concentration.

The following table outlines a typical GC method for the analysis of volatile products in a catalytic experiment using a MOF derived from this compound.

ParameterValue
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Analytes Toluene, Benzene, Ethylbenzene, Xylenes, CO, CO2

This analytical approach is crucial for assessing the catalytic activity, selectivity, and stability of the MOF material, providing valuable insights into its potential for environmental remediation applications.

Computational and Theoretical Investigations of 5,5 Ethene 1,2 Diyl Diisophthalic Acid Systems

Future Directions and Emerging Research Avenues for 5,5 Ethene 1,2 Diyl Diisophthalic Acid

Tailoring Ligand Derivatives for Enhanced and Multifunctional Performance

The core strategy for advancing the utility of 5,5'-(ethene-1,2-diyl)diisophthalic acid is the rational design of its derivatives. By systematically altering its molecular structure, researchers can fine-tune the properties of the resulting materials.

A significant frontier in materials science is the development of homochiral materials, which are essential for applications in enantioselective catalysis and separations. While specific chiral derivatives of this compound are not yet widely reported, this remains a pivotal area for future research. The introduction of chirality can be achieved by incorporating chiral moieties onto the isophthalate (B1238265) rings or the ethene bridge. The synthesis of such chiral ligands would enable the construction of MOFs capable of distinguishing between enantiomers, a critical function in the pharmaceutical industry.

Modifying the ligand's backbone is a powerful method for embedding specific chemical or physical properties into a material. This involves replacing the central ethene bridge or adding functional groups to the aromatic rings. For instance, inserting an ethynylene unit has been shown to expand lattice porosity and create additional interaction sites, leading to high acetylene (B1199291) uptake in a corresponding MOF. nih.gov Similarly, replacing the carbon-carbon double bond with an azo group (-N=N-) creates (E)-5,5'-(diazene-1,2-diyl)diisophthalic acid, a compound whose azo bridge can act as a light-harvesting antenna, making the resulting materials suitable as photosensitizers.

Further functionalization can involve incorporating larger, more complex units. Attaching an anthracene (B1667546) group, for example, yields ligands that can be used to build fluorescent MOFs. rsc.org Introducing basic sites, such as a pyridine (B92270) ring to create 5,5'-(Pyridine-2,5-diyl)diisophthalic acid, can generate materials with tailored basicity for catalysis. ensicaen.frnih.gov Even altering the terminal carboxylic acid groups to aldehydes, as seen in the related 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, opens pathways to new classes of materials like COFs and molecular cages with dynamic, transformable pore sizes. ossila.com

Derivative Ligand Modification Resulting Property/Application Reference
5,5'–(Ethynylene)diisophthalic acidEthene bridge replaced with EthyneExpanded porosity, high gas uptake nih.gov
(E)-5,5'-(Diazene-1,2-diyl)diisophthalic acidEthene bridge replaced with Azo groupPhotosensitizing, light-harvesting
5,5′-(2,3,6,7-tetramethoxyanthracene-9,10-diyl)diisophthalic acidEthene bridge replaced with functionalized AnthraceneLuminescence, magnetic properties rsc.org
5,5-(1,4-Phenylenebis(methyleneoxy))diisophthalic acidEthene bridge replaced with a larger, flexible groupPhotocatalysis nih.gov
5,5'-(Pyridine-2,5-diyl)diisophthalic acidBenzene rings and ethene bridge replaced by a pyridine-linked systemIntroduction of basic sites for catalysis nih.gov
5,5'-(Ethyne-1,2-diyl)diisophthalaldehydeCarboxylic acid groups replaced with Aldehyd groupsFormation of Covalent Organic Frameworks (COFs) and molecular cages ossila.com

Integration into Hybrid Materials Systems for Synergistic Effects

The true potential of this compound and its derivatives is realized when they are integrated as linkers into hybrid materials like MOFs. ensicaen.fr In these systems, the ligand's properties work in synergy with the metal nodes to create a material with capabilities exceeding the sum of its parts. The geometry of the ligand dictates the topology of the resulting framework, while its functional groups control the chemical environment within the pores. rsc.org

For example, MOFs constructed from d¹⁰ metals like zinc or cadmium and a ligand such as 5,5-(1,4-phenylenebis(methyleneoxy)diisophthalic acid have demonstrated significant photocatalytic activity for the degradation of nitrophenols. nih.gov The combination of the photoactive organic ligand and the metal-oxo clusters creates a semiconductor-like material. nih.gov The synergy between the organic and inorganic components can lead to unique network topologies and enhanced properties, such as the fluorescence observed in cadmium-based MOFs. rsc.org

Scalable Synthesis and Industrial Applications of Derived Materials

For materials derived from this compound to move from the laboratory to industry, the development of scalable and cost-effective synthesis routes is paramount. Current methods often involve multi-step organic syntheses, such as the Sonogashira–Hagihara cross-coupling to create ethynylene-bridged analogues or the reductive condensation of nitro-isophthalic acid for azo-bridged versions. nih.govnih.gov While effective at a lab scale, these processes must be optimized for large-scale production.

The potential industrial applications are vast and directly linked to the functionalities designed into the ligand. Key areas include:

Gas Storage and Separation: MOFs with tailored pore sizes and functional surfaces, such as those derived from ethynylene-based ligands, could be used for storing fuels like acetylene or separating industrial gases. nih.gov

Catalysis: Materials with embedded acidic or basic sites can serve as highly selective heterogeneous catalysts, offering advantages in reusability and product separation. ensicaen.fr

Sensing and Optoelectronics: The luminescent properties of frameworks built from anthracene-containing ligands could be harnessed for chemical sensors or as components in light-emitting devices. rsc.org

Advanced Characterization Techniques for In Operando Studies

To fully understand and optimize the performance of these complex materials, researchers are increasingly turning to advanced characterization techniques, particularly for in operando studies. These methods allow for the observation of materials under real working conditions (e.g., during a catalytic reaction or gas adsorption), providing critical insights that cannot be obtained from static measurements. ensicaen.fr

Standard characterization methods include single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and thermogravimetric analysis (TGA), which provide information on crystal structure, phase purity, functional groups, and thermal stability, respectively. rsc.orgrsc.org

However, the future lies in dynamic studies. In operando spectroscopy allows researchers to monitor the interactions between guest molecules and the active sites within a MOF during a chemical process. ensicaen.fr This can reveal reaction mechanisms and identify how the structure of the material changes in response to external stimuli. ensicaen.fr Furthermore, techniques like diffuse reflectance spectroscopy are used to determine the optical band gaps of semiconductor-like MOFs, which is crucial for evaluating their potential as photocatalysts. nih.gov These advanced methods are indispensable for establishing clear structure-property relationships and guiding the design of next-generation materials.

Q & A

Basic Question: What are the recommended methods for synthesizing 5,5'-(Ethene-1,2-diyl)diisophthalic acid, and what safety precautions should be observed?

Answer:
Synthesis typically involves coupling reactions of isophthalic acid derivatives under controlled conditions, such as refluxing in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like palladium complexes. Key steps include purification via recrystallization or column chromatography to isolate the product . Safety protocols mandate avoiding ignition sources (P210), using fume hoods, and adhering to hazard codes (P201, P202) outlined in safety data sheets .

Basic Question: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. A study in Acta Crystallographica Section E resolved the compound’s planar configuration and hydrogen-bonding networks using SC-XRD, revealing a disolvate form with DMF . Pair these findings with spectroscopic methods (e.g., FT-IR, NMR) to validate purity and functional groups.

Advanced Question: How can factorial design optimize the synthesis conditions for this compound?

Answer:
Factorial design allows systematic variation of factors (temperature, catalyst ratio, solvent polarity) to identify optimal synthesis parameters. For example, a 2³ factorial design (three factors at two levels) can minimize side reactions while maximizing yield. Orthogonal design methods, as applied in chemical engineering, further refine interactions between variables .

Advanced Question: How should researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:
Contradictions often arise from variations in solvent systems or measurement techniques. Conduct comparative studies using standardized protocols (e.g., dynamic light scattering for solubility, thermogravimetric analysis for stability). Cross-validate results with computational models (e.g., COSMO-RS for solubility prediction) and reference theoretical frameworks like intermolecular interaction theories .

Basic Question: What analytical techniques are suitable for quantifying this compound in environmental samples?

Answer:
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for trace analysis. Deuterated analogs (e.g., phthalate-d4) can serve as internal standards to enhance accuracy, as demonstrated in environmental analytical workflows .

Advanced Question: How can researchers integrate theoretical frameworks (e.g., coordination chemistry) into studies of this compound’s reactivity?

Answer:
Link experimental observations to concepts like ligand denticity or metal-organic framework (MOF) design. For instance, the compound’s carboxylate groups may act as polydentate ligands in coordination polymers. Use density functional theory (DFT) to model binding energies and predict structural outcomes .

Basic Question: What are the best practices for handling and storing this compound to prevent degradation?

Answer:
Store in airtight containers under inert gas (argon/nitrogen) at temperatures below -20°C. Avoid exposure to moisture and UV light. Safety guidelines (P102, P103) emphasize using desiccants and monitoring storage conditions via periodic stability testing .

Advanced Question: How can in-situ spectroscopic methods enhance mechanistic studies of this compound’s reactions?

Answer:
In-situ FT-IR or Raman spectroscopy can track real-time reaction dynamics, such as bond formation/cleavage during catalysis. Couple these with stopped-flow techniques to capture transient intermediates. For example, monitor carboxylate group coordination during MOF synthesis .

Advanced Question: What methodological approaches are recommended for studying this compound’s role in advanced materials (e.g., polymers or sensors)?

Answer:
Combine experimental synthesis with computational screening (e.g., molecular dynamics simulations) to assess properties like porosity or conductivity. For sensor applications, use electrochemical impedance spectroscopy (EIS) to evaluate response to analytes .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Answer:
Employ a multi-technique approach:

  • Elemental analysis for C/H/O ratios.
  • DSC/TGA to confirm melting points and thermal stability.
  • HPLC-MS to detect trace impurities, referencing standards like 4-aminophenyl ether for calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.